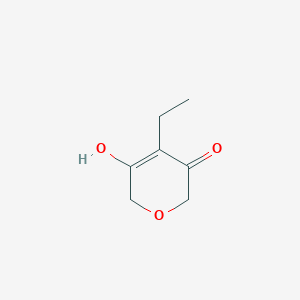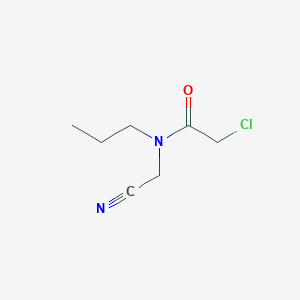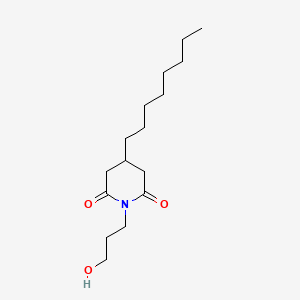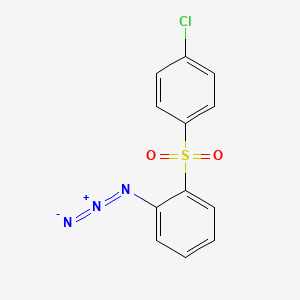![molecular formula C23H52O3Si2 B14584233 Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-75-1](/img/structure/B14584233.png)
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound that features a unique combination of heptyl, methyl, and triethoxysilyl groups. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and industry. The presence of the triethoxysilyl group allows for attachment to silica surfaces, making it valuable for surface modification and functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. The reaction conditions often include the use of precious metal catalysts such as platinum or rhodium. The general reaction can be represented as follows:
[ \text{Heptyl-Methyl-Alkene} + \text{Triethoxysilane} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of fixed-bed reactors with supported catalysts can also be employed to enhance the reaction rate and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group is susceptible to hydrolysis, leading to the formation of silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the silicon-hydrogen bond.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Oxidation: Oxidized silicon compounds.
Reduction: Reduced silicon compounds.
Wissenschaftliche Forschungsanwendungen
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silica materials and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of biomaterials for improved biocompatibility and functionality.
Medicine: Potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane involves the interaction of the triethoxysilyl group with various substrates. The triethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with silica surfaces. This process enhances the adhesion and functionalization of the substrate. The heptyl and methyl groups contribute to the hydrophobicity and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: An organosilicon compound with a similar triethoxysilyl group but lacks the heptyl and methyl groups.
Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane: A similar compound with butyl groups instead of heptyl groups.
Uniqueness
Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane is unique due to the presence of heptyl groups, which provide enhanced hydrophobicity and stability compared to compounds with shorter alkyl chains. This makes it particularly valuable for applications requiring durable and water-resistant coatings.
Eigenschaften
CAS-Nummer |
61210-75-1 |
|---|---|
Molekularformel |
C23H52O3Si2 |
Molekulargewicht |
432.8 g/mol |
IUPAC-Name |
diheptyl-methyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C23H52O3Si2/c1-7-12-14-16-18-20-27(6,21-19-17-15-13-8-2)22-23-28(24-9-3,25-10-4)26-11-5/h7-23H2,1-6H3 |
InChI-Schlüssel |
GELLFTCSJWLAEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[Si](C)(CCCCCCC)CC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



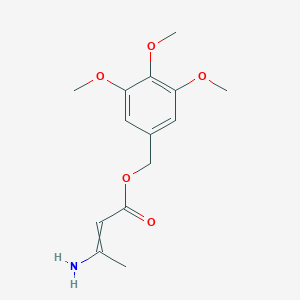
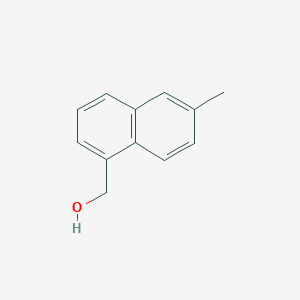
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
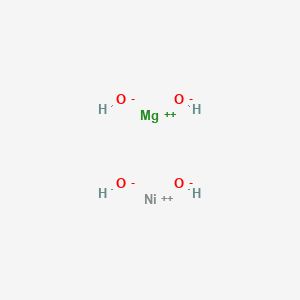
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)

